molecular formula C6H6BrN3O4S B2885453 5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine CAS No. 680212-43-5

5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine

Cat. No.: B2885453
CAS No.: 680212-43-5
M. Wt: 296.1
InChI Key: RKMTTZCMSYZLQW-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-3,4-dinitrothiophen-2-amine is a chemical compound with the molecular formula C6H6BrN3O4S and a molecular weight of 296.1 g/mol It is characterized by the presence of a bromine atom, an ethyl group, and two nitro groups attached to a thiophene ring

Preparation Methods

The synthesis of 5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine typically involves multiple steps. One common synthetic route starts with the bromination of thiophene, followed by nitration to introduce the nitro groups. The final step involves the ethylation of the amine group. The reaction conditions often include the use of bromine, nitric acid, and ethylamine under controlled temperatures and pH levels . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Bromo-N-ethyl-3,4-dinitrothiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and sodium hydroxide.

Scientific Research Applications

5-Bromo-N-ethyl-3,4-dinitrothiophen-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: Its derivatives are investigated for potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the development of advanced materials, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, generating reactive intermediates that interact with cellular components. The bromine atom and ethyl group contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

5-Bromo-N-ethyl-3,4-dinitrothiophen-2-amine can be compared with other similar compounds, such as:

    5-Bromo-2-nitrothiophene: Lacks the ethyl group and an additional nitro group, resulting in different reactivity and applications.

    N-Ethyl-3,4-dinitrothiophen-2-amine:

    3,4-Dinitrothiophen-2-amine:

Properties

IUPAC Name

5-bromo-N-ethyl-3,4-dinitrothiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O4S/c1-2-8-6-4(10(13)14)3(9(11)12)5(7)15-6/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMTTZCMSYZLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=C(S1)Br)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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